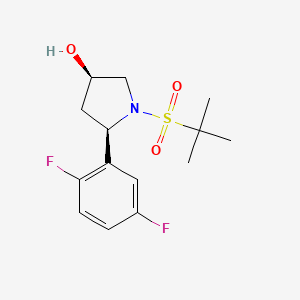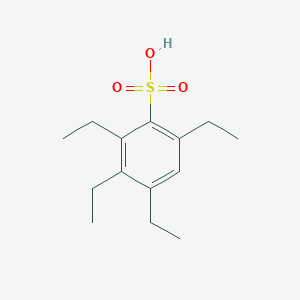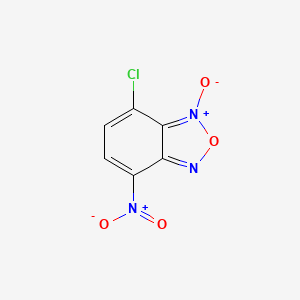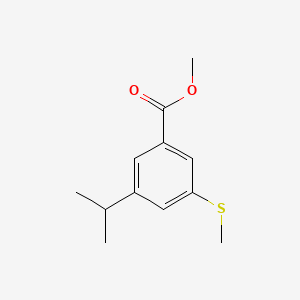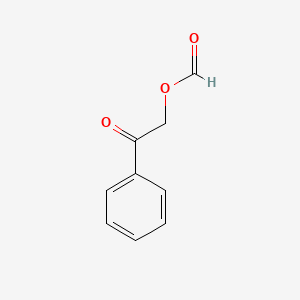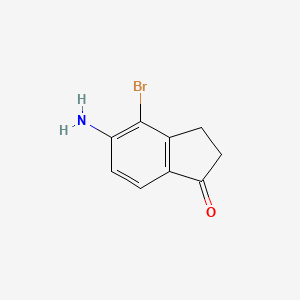![molecular formula C14H16O7 B14016498 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate CAS No. 90426-23-6](/img/structure/B14016498.png)
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of acetoxy and methoxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate typically involves the acetylation of 2,6-dimethoxyphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols .
Wissenschaftliche Forschungsanwendungen
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-2,6-dimethoxyphenyl acetate
- Acetyl acetosyringone
- 4’-O-Acetylacetosyringone
Uniqueness
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity under certain conditions .
Eigenschaften
CAS-Nummer |
90426-23-6 |
|---|---|
Molekularformel |
C14H16O7 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
[2-(4-acetyloxy-3,5-dimethoxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H16O7/c1-8(15)20-7-11(17)10-5-12(18-3)14(21-9(2)16)13(6-10)19-4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
VAWIPXWTWCLILT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
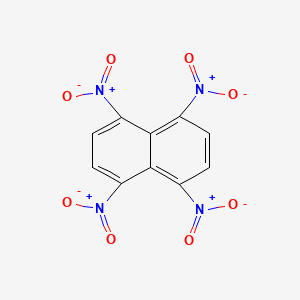

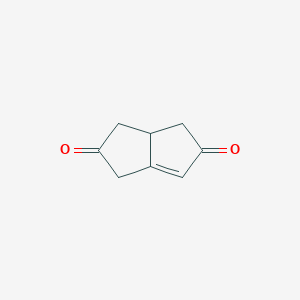
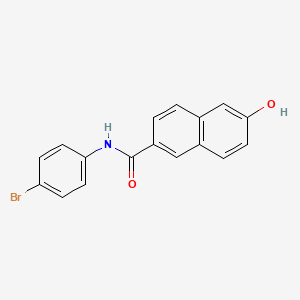
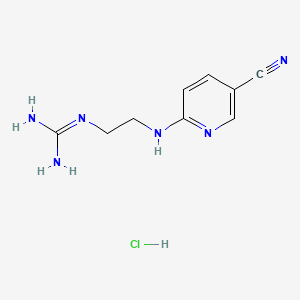
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
